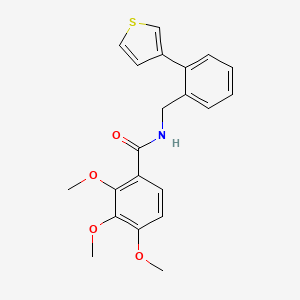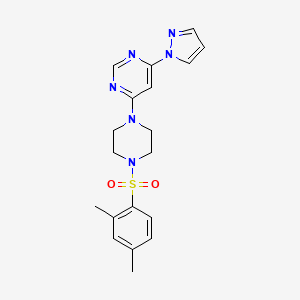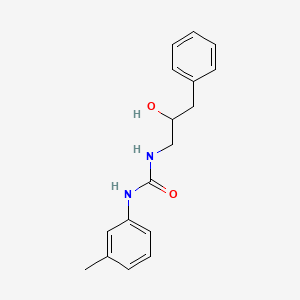![molecular formula C25H27N5O3S B3005405 N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207039-89-1](/img/structure/B3005405.png)
N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 2-phenyl-N-(pyrazin-2-yl)acetamide has been achieved through coupling reactions. The process involves the use of toluene and methanol mixture for crystallization . Although the specific synthesis of N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is not detailed in the provided papers, the methods used for similar compounds suggest a multi-step synthetic route that may include the formation of an amide bond, as well as the introduction of a thioether linkage.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively analyzed using various techniques. Single-crystal X-ray diffraction data has been utilized to confirm the structure, which in the case of 2-phenyl-N-(pyrazin-2-yl)acetamide, crystallizes in the monoclinic space group P 21/c . The geometrical parameters derived from these studies are consistent with computational calculations performed using software such as Gaussian09, which employs methods like HF/6-31G(6D,7F) and B3LYP/6-31G(6D,7F) .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. However, the analysis of similar compounds indicates that intramolecular hydrogen bonding plays a significant role in the stability of the molecule. For instance, an S(6) graph-set motif is generated by an intramolecular C–H···O hydrogen bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized by a variety of techniques. These include FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . The stability of these molecules can be attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis. Additionally, the HOMO and LUMO analysis, as well as molecular electrostatic potential studies, provide insight into the charge transfer within the molecule and its potential role in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Chemical Activities : This compound is involved in the synthesis of complex heterocyclic compounds. For instance, a study explored the preparation of pyrazolo[3,4-d]-pyrimidines, using similar compounds as precursors. These synthesized compounds are anticipated to exhibit significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Research has shown the synthesis of various heterocycles, including pyrazolo[3,4-d]pyrimidines, demonstrating antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activities : Certain derivatives of this compound have been investigated for their potential antitumor properties. For example, a study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Insecticidal Applications : Research has also delved into the insecticidal potential of compounds related to N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. A study synthesized novel heterocycles incorporating a thiadiazole moiety and assessed their efficacy against the cotton leafworm, indicating potential insecticidal applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Crystal Structure Analysis : The molecular structure and crystal configurations of similar compounds have been analyzed to understand their properties better. For example, a study focused on the crystal structure and Hirshfeld surface analysis of a compound with a close structural resemblance, providing insights into molecular interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Synthetic Methodology Development : Research has also been directed towards developing new synthetic methodologies using compounds similar to N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. This includes novel routes for synthesizing pyridine, pyridazine, and other heterocycles (Dawood, Farag, & Khedr, 2008).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-15(2)23-19-13-26-30(18-9-6-16(3)7-10-18)24(19)25(29-28-23)34-14-22(31)27-17-8-11-20(32-4)21(12-17)33-5/h6-13,15H,14H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCHPQWHYDOCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)
![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)

![Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3005328.png)


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B3005334.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3005341.png)


![N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005345.png)